![molecular formula C18H14ClFN4O3S2 B2553134 5-氯-N-[5-[2-(4-氟苯胺基)-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]-2-甲氧基苯甲酰胺 CAS No. 391869-84-4](/img/structure/B2553134.png)

5-氯-N-[5-[2-(4-氟苯胺基)-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

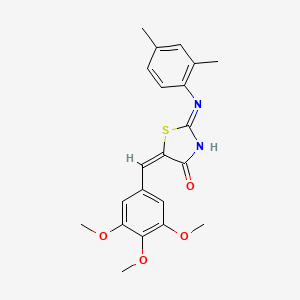

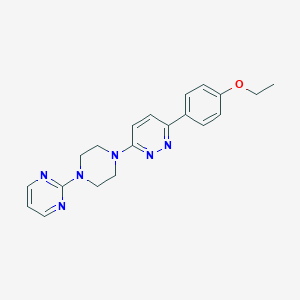

The compound , 5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide, is a derivative of thiadiazole sulfonamide. Thiadiazole sulfonamides are a class of compounds known for their potential biological activities, including antiviral and antimicrobial properties. The structure of the compound suggests it may have been designed to target specific biological pathways or organisms, leveraging the active functional groups present in its molecular scaffold.

Synthesis Analysis

The synthesis of related 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives involves a multi-step process starting from 4-chlorobenzoic acid. This process includes esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield the final sulfonamide compounds . Although the exact synthesis route for the compound is not detailed, it likely follows a similar synthetic strategy, with modifications to incorporate the specific fluoroanilino and methoxybenzamide groups.

Molecular Structure Analysis

The molecular structure of thiadiazole sulfonamides is characterized by the presence of a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. This ring is often linked to various substituents that define the compound's specific properties and biological activity. In the case of the compound , the presence of a 4-fluoroanilino group could suggest increased binding affinity to certain biological targets due to the electronegativity of the fluorine atom, while the methoxybenzamide moiety may influence the compound's solubility and overall bioavailability.

Chemical Reactions Analysis

Thiadiazole sulfonamides can participate in various chemical reactions, primarily due to their reactive sulfonamide group. This group can undergo nucleophilic substitution reactions, which are essential for the synthesis of these compounds. The thiadiazole ring can also engage in interactions with biological molecules, potentially leading to the inhibition or activation of certain enzymes or receptors. The specific chemical reactions and interactions of the compound would depend on its precise structure and the nature of the biological targets it encounters.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens like chlorine and fluorine can affect the compound's lipophilicity, which in turn can impact its absorption and distribution within biological systems. The IR, (1)H NMR, and (13)C NMR characterization techniques are typically used to confirm the structure of these compounds and provide insight into their physical and chemical properties . The specific properties of the compound would need to be determined experimentally, but its structure suggests it may possess properties conducive to biological activity.

Relevant Case Studies

While the provided data does not include direct case studies of the compound , the antimicrobial activity of related sulfonamides has been evaluated against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium species . The most active compounds in these studies have shown significant efficacy against certain strains of bacteria, indicating the potential for the compound to also exhibit similar biological activities. Further research and case studies would be necessary to confirm its specific activities and potential therapeutic applications.

科学研究应用

碳酸酐酶抑制剂的抗肿瘤应用

碳酸酐酶抑制剂

研究表明,卤代磺胺类化合物(包括与查询化学物质结构相关的化合物)是肿瘤相关同工酶碳酸酐酶 IX 的有效抑制剂。由于其与生理相关同工酶相比具有不同的抑制特性,该同工酶的抑制对于设计抗肿瘤剂至关重要,这表明了开发选择性抗肿瘤治疗方法的途径 (Ilies 等人,2003).

抗菌和抗真菌应用

抗菌活性

一系列含有 5-氯-2-羟基苯甲醛或 5-氯-2-羟基苯甲酸骨架的新型磺胺类化合物对包括甲氧西林敏感和甲氧西林耐药金黄色葡萄球菌在内的各种菌株表现出显着的抗菌活性,突出了它们作为抗菌剂的潜力 (Krátký 等人,2012).

抗惊厥和镇静催眠活性

苯二氮卓受体激动剂

具有 4-噻唑烷酮衍生物的化合物,其结构与查询化学物质相似,已显示出显着的抗惊厥活性,并诱导显着的镇静催眠活性,而不会损害学习和记忆,表明它们在开发神经系统疾病的新疗法中具有潜在应用 (Faizi 等人,2017).

抗癌特性

含吡唑啉的杂合分子

涉及噻二唑和二氯乙酸部分的合成方法已导致开发出具有抗癌特性的新型化合物。这种方法强调了含噻二唑化合物的潜力,用于设计用于癌症治疗的类药物小分子 (Yushyn 等人,2022).

作用机制

Mode of Action

The mode of action of 5-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide . .

属性

IUPAC Name |

5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O3S2/c1-27-14-7-2-10(19)8-13(14)16(26)22-17-23-24-18(29-17)28-9-15(25)21-12-5-3-11(20)4-6-12/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRPGFOMCFNDEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride](/img/structure/B2553052.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553055.png)

![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone](/img/structure/B2553070.png)

![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553071.png)